Isoindolo[1,2-b]quinazolin-12(10h)-one
Overview
Description
Isoindolo[1,2-b]quinazolin-12(10h)-one is a chemical compound that has been the subject of various studies . It is related to batracylin, a compound with pharmacological activity .
Synthesis Analysis
The synthesis of isoindolo[1,2-b]quinazolin-12(10h)-one has been developed using commercially available 2-bromoanilines and 2-bromobenzyl amines . This process is assisted by a palladium catalyst and results in good yields .Molecular Structure Analysis
The molecular structure of isoindolo[1,2-b]quinazolin-12(10h)-one is complex and involves the condensation of an isoindole ring with quinoline and isoquinoline fragments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindolo[1,2-b]quinazolin-12(10h)-one are highly selective . Two molecules of CO are incorporated into the substrates selectively .Scientific Research Applications
Antitumor Activity : Isoindolo[1,2-b]quinazolines, including analogues like 10,12-dihydro-7,8-methylenedioxyisoindolo[1,2-b]quinazolin-12(10H)-one, have shown inhibitory activities against HL-60 cell lines and induction of topoisomerase II-mediated DNA cleavage activities, indicating potential as antitumor compounds (Luo et al., 1993).
Synthesis and Pharmacological Evaluation : Studies on isoindolo[1,2-b]quinazolin-12(10H)-ones related to batracylin, an antitumor agent, have been conducted. These compounds retained the ability to inhibit topoisomerase II and showed cytotoxicity to leukemia cells, though they were less active than batracylin (Meegalla et al., 1994).
Chemical Synthesis Methodologies : Innovative synthesis methods for isoindolo[1,2-b]quinazolin-10(12H)-ones have been developed. For example, a palladium-catalyzed procedure for synthesizing these compounds from commercially available materials, incorporating two molecules of CO selectively, has been reported (Shen et al., 2015).
DNA Damage and Topoisomerase Inhibition : Batracylin, a derivative of isoindolo[1,2-b]quinazolin-12(10H)-one, has been identified as a dual inhibitor of DNA topoisomerases I and II. It induces DNA damage, evidenced by DNA-protein cross-links and single-strand breaks, suggesting its potential as an anticancer agent (Rao et al., 2007).
Efficient Synthesis Techniques : Other efficient synthesis techniques for isoindolo[1,2-b]quinazolin-10(12H)-ones include methods using rhodium-catalysis, which offer wide substrate tolerance and mild conditions, providing an alternative for the structural elaboration of quinazoline compounds (Lou et al., 2018).
properties
IUPAC Name |
10H-isoindolo[1,2-b]quinazolin-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-13-8-4-1-5-10(13)9-17(14)15/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERDZZROLGGPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C3N1C(=O)C4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957395 | |
Record name | Isoindolo[1,2-b]quinazolin-12(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolo[1,2-b]quinazolin-12(10h)-one | |
CAS RN |
35970-06-0 | |
Record name | 8-Desaminobatracylin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035970060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoindolo[1,2-b]quinazolin-12(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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